Cas no 2694722-34-2 (Methyl 4-(methylamino)-1,2-thiazole-3-carboxylate)

Methyl 4-(methylamino)-1,2-thiazole-3-carboxylate is a heterocyclic compound featuring a thiazole core functionalized with a methylamino group at the 4-position and a methyl ester at the 3-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where thiazole derivatives are valued for their bioactivity. The methyl ester moiety enhances reactivity, facilitating further derivatization, while the methylamino group contributes to solubility and binding interactions. The compound serves as a key intermediate in the synthesis of more complex molecules, offering a balance of stability and reactivity for controlled transformations. Its well-defined structure ensures reproducibility in research and industrial processes.
Methyl 4-(methylamino)-1,2-thiazole-3-carboxylate structure
2694722-34-2 structure
Product Name:Methyl 4-(methylamino)-1,2-thiazole-3-carboxylate
CAS No:2694722-34-2
MF:C6H8N2O2S
MW:172.204919815063
CID:5612845
PubChem ID:165941251
Update Time:2025-08-05

Methyl 4-(methylamino)-1,2-thiazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-33048176
    • 2694722-34-2
    • methyl 4-(methylamino)-1,2-thiazole-3-carboxylate
    • Methyl 4-(methylamino)-3-isothiazolecarboxylate
    • Methyl 4-(methylamino)-1,2-thiazole-3-carboxylate
    • Inchi: 1S/C6H8N2O2S/c1-7-4-3-11-8-5(4)6(9)10-2/h3,7H,1-2H3
    • InChI Key: QXOZBDVSLLGAJR-UHFFFAOYSA-N
    • SMILES: S1C=C(C(C(=O)OC)=N1)NC

Computed Properties

  • Exact Mass: 172.03064868g/mol
  • Monoisotopic Mass: 172.03064868g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 79.5Ų

Experimental Properties

  • Density: 1.329±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 205.2±33.0 °C(Predicted)
  • pka: 2.29±0.10(Predicted)

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Additional information on Methyl 4-(methylamino)-1,2-thiazole-3-carboxylate

Methyl 4-(methylamino)-1,2-thiazole-3-carboxylate (CAS No. 2694722-34-2): A Comprehensive Overview

Methyl 4-(methylamino)-1,2-thiazole-3-carboxylate, identified by its CAS number 2694722-34-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic derivative features a unique structural framework that has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The compound's molecular structure, comprising a thiazole core substituted with a methylamino group at the 4-position and a carboxylate moiety at the 3-position, makes it a versatile scaffold for further chemical modifications and functionalization.

The thiazole ring is a prominent pharmacophore in many bioactive molecules, known for its ability to interact with biological targets such as enzymes and receptors. The presence of both the methylamino and carboxylate functional groups in Methyl 4-(methylamino)-1,2-thiazole-3-carboxylate enhances its reactivity and adaptability, allowing for diverse synthetic pathways. These features have made the compound a valuable intermediate in the synthesis of more complex molecules with potential therapeutic properties.

In recent years, there has been growing interest in exploring the pharmacological properties of thiazole derivatives. Research has demonstrated that compounds incorporating the thiazole scaffold exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific arrangement of substituents on the thiazole ring can significantly influence its biological profile, making it essential to study the structure-activity relationships (SAR) of these derivatives.

Methyl 4-(methylamino)-1,2-thiazole-3-carboxylate has been investigated in several preclinical studies as a potential lead compound for drug discovery. Its structural features suggest that it may interfere with key metabolic pathways or bind to specific targets involved in disease processes. For instance, studies have shown that thiazole derivatives can modulate enzyme activities such as those of kinases and phosphodiesterases, which are often implicated in cancer progression. The methylamino group, in particular, may contribute to hydrogen bonding interactions with biological targets, enhancing binding affinity.

The carboxylate group in Methyl 4-(methylamino)-1,2-thiazole-3-carboxylate also provides opportunities for further derivatization. It can be used to form esters, amides, or other conjugates that may improve solubility or bioavailability. Additionally, the carboxylate moiety can participate in salt formation, allowing for the creation of various salt forms that may enhance pharmacokinetic properties. These synthetic possibilities make Methyl 4-(methylamino)-1,2-thiazole-3-carboxylate a versatile building block for medicinal chemists.

Advances in computational chemistry and molecular modeling have further facilitated the exploration of Methyl 4-(methylamino)-1,2-thiazole-3-carboxylate's potential applications. These tools enable researchers to predict binding affinities and identify optimal docking poses for the compound against various biological targets. Such predictions can guide experimental design and accelerate the discovery process. Moreover, high-throughput screening (HTS) techniques have been employed to rapidly assess the biological activity of large libraries of thiazole derivatives, including Methyl 4-(methylamino)-1,2-thiazole-3-carboxylate.

The synthesis of Methyl 4-(methylamino)-1,2-thiazole-3-carboxylate involves multi-step organic reactions that highlight the compound's synthetic utility. Key steps typically include condensation reactions to form the thiazole ring followed by functional group transformations to introduce the methylamino and carboxylate groups. Recent improvements in synthetic methodologies have enabled more efficient and scalable production processes for this compound. These advancements are crucial for supporting both academic research and industrial applications.

From a commercial perspective, Methyl 4-(methylamino)-1,2-thiazole-3-carboxylate is an important intermediate in pharmaceutical manufacturing. Its availability through specialized chemical suppliers ensures that researchers can access this compound for their studies without significant hurdles. As demand for novel bioactive molecules grows, compounds like Methyl 4-(methylamino)-1,2-thiazole-3-carboxylate will continue to play a vital role in drug discovery efforts.

The future prospects for Methyl 4-(methylamino)-1,2-thiazole-3-carboxylate are promising given its structural versatility and potential biological activities. Ongoing research aims to further elucidate its mechanism of action and explore new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists can unlock the full potential of this compound as a tool for developing novel treatments.

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